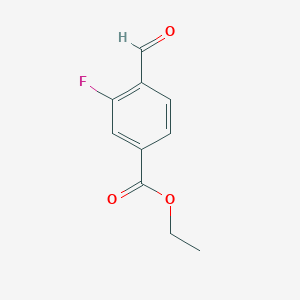

Ethyl 3-fluoro-4-formylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-fluoro-4-formylbenzoate is a chemical compound with the molecular formula C10H9FO3 . It is often stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular weight of Ethyl 3-fluoro-4-formylbenzoate is 196.18 . Its InChI Code is 1S/C10H9FO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-6H,2H2,1H3 . This code provides a specific identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

Ethyl 3-fluoro-4-formylbenzoate has a density of 1.2±0.1 g/cm3 . It has a boiling point of 304.3±32.0 °C at 760 mmHg . The compound is solid at room temperature . It has a LogP value of 2.93, indicating its lipophilicity .Aplicaciones Científicas De Investigación

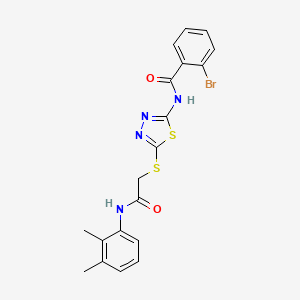

Antituberculosis Activity

Hydrazones derived from 4-fluorobenzoic acid hydrazide, a closely related compound, have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. One compound, in particular, showed high inhibitory activity, indicating the potential of fluoro-substituted benzoic acid derivatives in developing antituberculosis agents (Koçyiğit-Kaymakçıoğlu et al., 2009).

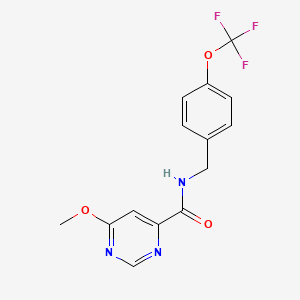

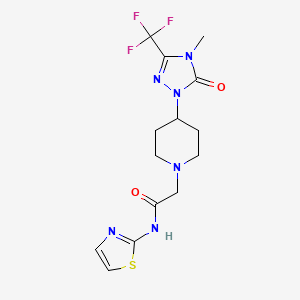

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been utilized as a precursor for synthesizing a range of trifluoromethyl-oxazoles, -thiazoles, and other heterocycles. This showcases the versatility of fluoro-substituted esters in synthesizing complex heterocyclic compounds with potential applications in medicinal chemistry and materials science (Honey et al., 2012).

Environmental Science: Photodegradation Studies

The photodegradation of parabens, including ethylparaben which shares a similar structural motif with Ethyl 3-fluoro-4-formylbenzoate, has been studied, indicating the environmental fate of such compounds when exposed to UV light. This research is crucial for understanding the environmental impact of widely used preservatives and related compounds (Gmurek et al., 2015).

Material Science: Ultraviolet Light Absorbers

N-substituted-N,N′-diaryl-formamidine derivatives, synthesized from ethyl 4-aminobenzoate (a compound similar to Ethyl 3-fluoro-4-formylbenzoate), have been explored as ultraviolet absorbers. Their characterization and application potential in material science for protecting materials from UV radiation damage have been documented (Wang et al., 2019).

Anticancer Activity

Novel Fluoro Substituted Benzo[b]pyran compounds, structurally related to Ethyl 3-fluoro-4-formylbenzoate, have shown anti-lung cancer activity. This highlights the potential of fluoro-substituted compounds in developing new anticancer agents (Hammam et al., 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

While specific future directions for Ethyl 3-fluoro-4-formylbenzoate are not mentioned in the search results, it’s worth noting that compounds like this are often subjects of ongoing research in the fields of organic chemistry and medicinal chemistry. They may be used as intermediates in the synthesis of more complex molecules or studied for their potential biological activities .

Propiedades

IUPAC Name |

ethyl 3-fluoro-4-formylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIWTFXQTNXSOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-fluoro-4-formylbenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2837336.png)

![4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2837339.png)

![N-(3-methylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2837340.png)

![ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2837346.png)

![7-Benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2837347.png)

![(E)-methyl 2-(6-((2,5-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2837350.png)

![3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B2837353.png)